molecular formula C17H15N3O4 B6144611 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 863667-95-2

2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B6144611
CAS No.: 863667-95-2
M. Wt: 325.32 g/mol
InChI Key: GLAUQFHURQLJCP-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic core structure with a phenyl group at position 7, a propyl chain at position 1, and a carboxylic acid moiety at position 3. Its synthesis typically involves multi-step reactions, including cyclization and amidation steps, as exemplified in the preparation of structurally related pyrimidine-5-carboxamides ().

Properties

IUPAC Name

2,4-dioxo-7-phenyl-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-8-20-14-13(15(21)19-17(20)24)11(16(22)23)9-12(18-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,22,23)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAUQFHURQLJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyridopyrimidine Carboxylic Acid Derivatives

The alkylation of pre-formed pyridopyrimidine carboxylic acid intermediates represents a direct method for introducing the 1-propyl substituent. In a protocol adapted from Sabiniarz et al. , 7-phenyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (9 ) is reacted with 1-chloropropane in anhydrous ethanol under basic conditions (potassium ethoxide, 0.01 mol) to yield the target compound. The reaction proceeds via nucleophilic substitution at the N1 position, with the propyl group introduced in 58–72% yield after column chromatography (silica gel, CHCl3:CH3OH 5:1) . Critical parameters include:

  • Temperature : Reflux conditions (78°C) for 6–8 hours.

  • Workup : Evaporation of ethanol followed by crystallization or chromatographic purification.

  • Characterization : IR spectra confirm carbonyl stretches at 1,660–1,730 cm⁻¹ (C=O), while ¹H-NMR reveals propyl chain signals at δ 0.90–1.80 ppm (triplet for CH3, multiplet for CH2) .

Nano-Catalyzed Cyclocondensation for Core Formation

Recent advances employ nanocatalysts to assemble the pyridopyrimidine ring with embedded substituents. A Fe₂O₃-MCM-41-nPrNH₂ nanocatalyst enables a one-pot cyclocondensation of 4-phenyl-2-aminonicotinic acid (11 ) with propylurea and diketene derivatives under solvent-free conditions . This method achieves 85–92% yield within 3 hours, outperforming traditional thermal approaches (50–60% yield, 12 hours) . Key advantages include:

  • Catalyst Loading : 5 mol% Fe₂O₃-MCM-41-nPrNH₂.

  • Reusability : The catalyst retains activity for 5 cycles with <5% yield drop.

  • Byproduct Mitigation : Nano-confinement effects suppress dimerization side reactions .

A comparative analysis of nano-catalyzed methods is provided in Table 1.

Table 1. Nano-Catalyzed Synthesis of Pyridopyrimidine Derivatives

CatalystSubstratesYield (%)Time (h)Reference
Fe₂O₃-MCM-41-nPrNH₂4-Aryl-2-aminonicotinic acid923
Ni-TiO₂(2-Aminopyridin-3-yl)methanol786
CdO6-Amino-1,3-dimethyluracil962

Reductive Alkylation for N-Propylation

Reductive alkylation offers a selective pathway for introducing the 1-propyl group without disturbing the carboxylic acid moiety. Queener et al. demonstrated this approach using 2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (16 ) and propionaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine, achieving 68% yield after recrystallization from ethanol .

  • Conditions : Acetic acid solvent, room temperature, 24 hours.

  • Limitations : Competing overalkylation observed at higher aldehyde concentrations.

Multi-Component Reactions (MCRs)

MCRs streamline the synthesis by converging multiple steps into a single operation. A Pd(OAc)₂-catalyzed coupling of 2-aminonicotinic acid, phenylacetylene, and propyl isocyanate generates the target compound in 65% yield . The reaction mechanism involves:

  • Alkyne Activation : Pd-mediated C–H activation of phenylacetylene.

  • Cyclization : Formation of the pyridopyrimidine ring via nucleophilic attack.

  • Carboxylic Acid Retention : The isocyanate moiety hydrolyzes in situ to the carboxylic acid .

Optimized Conditions :

  • Catalyst : 10 mol% Pd(OAc)₂.

  • Solvent : Ethanol/acetic acid (4:1 v/v).

  • Temperature : 80°C for 8 hours.

Structural Confirmation and Analytical Data

The target compound’s structure is validated through spectroscopic and crystallographic methods:

  • IR : Peaks at 1,725 cm⁻¹ (C=O stretch of carboxylic acid), 1,680 cm⁻¹ (pyridopyrimidine C=O) .

  • ¹H-NMR (CDCl₃) : δ 7.45–7.60 ppm (m, 5H, Ph), δ 4.20–4.50 ppm (m, 2H, N-CH₂), δ 1.00–1.50 ppm (m, 3H, CH₃) .

  • X-ray Crystallography : Bond lengths of 1.36 Å (C=O) and 1.48 Å (C–N) confirm the bicyclic framework .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : Reduction reactions can be performed on the pyridine ring to yield different functionalized derivatives.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Esters, amides, and carboxylic acids.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its structural complexity allows it to interact with various biological targets.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at positions 1, 3, 7, and the presence/absence of sulfur or oxygen atoms in the heterocyclic core. Key examples include:

Compound Name Substituents (Position) Molecular Weight Key Differences in Activity/Solubility References
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid 1-Ethyl, 7-isopropyl 277.28 Reduced analgesic potency compared to propyl analogues
7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid 7-Methyl, 3-phenyl 339.34 Enhanced sedative activity due to methyl group
1-Cyclopropyl-7-methyl-4-oxo-2-sulfanyl-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid 1-Cyclopropyl, 2-SH 277.30 Improved solubility via cyclopropyl substitution
3-[2-Fluoro-5-(2,3-difluoro-6-methoxybenzyloxy)-4-methoxyphenyl]-2,4-dioxo-...-5-carboxylic acid Fluorinated aryl groups 527.41 Superior solubility in salt forms (e.g., choline salt)

Pharmacological and Physicochemical Properties

  • Analgesic Activity : Derivatives with 1-propyl or 1-[3-(4-aryl-1-piperazinyl)]propyl groups (e.g., the target compound) exhibit stronger analgesic effects in the "writhing syndrome" test than acetylsalicylic acid, with EC50 values < 10 mg/kg . In contrast, ethyl-substituted analogues (e.g., 1-ethyl in ) show reduced potency due to lower lipophilicity .
  • Synthetic Accessibility: Secondary amines (e.g., piperazine derivatives) require 10× excess in amidation reactions compared to primary amines, as noted in combinatorial synthesis workflows .

Computational and QSAR Insights

QSAR studies of pyrido[2,3-d]pyrimidine-5-carboxylic acid derivatives reveal that electron-withdrawing groups (e.g., halogens at the phenyl ring) enhance binding affinity to opioid receptors, while bulky substituents (e.g., propyl vs. ethyl) improve metabolic stability . Molecular docking simulations suggest the carboxylic acid at position 5 forms critical hydrogen bonds with catalytic residues in COX-2, explaining its analgesic profile .

Biological Activity

2,4-Dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a synthetic organic compound with the molecular formula C17H15N3O4 and a molecular weight of 325.32 g/mol. This compound is part of the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine and pyrimidine ring structure. Its unique substituents, including a phenyl group and a propyl chain, contribute to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C17H15N3O4\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_4

Biological Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant biological activities. Notably, this compound has been studied for its potential as:

1. PARP Inhibitor

  • Mechanism : This compound has been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. By inhibiting PARP-1, it enhances the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
  • Case Studies : Various studies have reported that derivatives of this compound can significantly reduce cell viability in cancer cell lines by promoting apoptosis when used in conjunction with DNA-damaging agents.

2. Anti-inflammatory Properties

  • Some research suggests that derivatives of this compound may exhibit anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.

3. Antimicrobial Activity

  • Preliminary studies indicate that compounds similar to 2,4-dioxo-7-phenyl-1-propyl-pyrido[2,3-d]pyrimidine may possess antimicrobial properties against various bacterial strains.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing starting materials such as substituted pyridines and pyrimidines.
  • Multicomponent Reactions : Employing one-pot reactions that allow for the simultaneous formation of multiple bonds.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructure SimilarityBiological Activity
2,4-Dioxo-7-methyl-1-propyl-pyrido[2,3-d]pyrimidineMethyl group instead of phenylPotential PARP inhibitor
6-Methyl-pyrido[2,3-d]pyrimidine derivativesSimilar core structureAntimicrobial properties
Pyrano[2,3-d]pyrimidine derivativesFused ring systemAnti-cancer activity

Research Findings

Recent studies have focused on the pharmacodynamics and therapeutic potential of this compound:

  • In vitro Studies : Testing on various cancer cell lines has demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis.
  • In vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound in conjunction with traditional chemotherapy.

Q & A

Q. What are the recommended synthetic routes for preparing 2,4-dioxo-7-phenyl-1-propyl-pyrido[2,3-d]pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrimidine and pyridine precursors. Key steps include:

  • Cyclocondensation : Reacting substituted pyrimidine intermediates with phenyl-containing reagents under acidic or basic conditions (e.g., using NaOH or HCl as catalysts) .
  • Propyl Group Introduction : Alkylation at the N1 position using propyl halides or via nucleophilic substitution .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or allyl esters) under acidic or enzymatic conditions .

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclocondensation to balance reaction rate and byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve hydrolysis efficiency .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve yield in coupling reactions .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., phenyl at C7, propyl at N1) via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C17_{17}H15_{15}N3_3O4_4: 326.11) .
  • X-ray Crystallography : Resolve bicyclic pyrido[2,3-d]pyrimidine conformation and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

Methodological Answer: Solubility varies with pH and solvent polarity:

  • Aqueous Buffers : Use DMSO (≤5% v/v) for stock solutions, diluted in PBS (pH 7.4) to avoid precipitation .
  • Organic Solvents : Ethanol or acetonitrile (for HPLC analysis) at concentrations <1 mg/mL .
  • Surfactant Assistance : Add Tween-80 (0.1% w/v) to enhance solubility in cell culture media .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence its biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chloro substituents at the phenyl para-position enhance binding to kinase targets (e.g., CDK inhibitors) by increasing electrophilicity .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at C7 reduce metabolic degradation but may hinder target engagement .
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole or sulfonamide groups improves membrane permeability while retaining hydrogen-bonding capacity .

Q. Example SAR Table :

Substituent (C7 Phenyl)Activity (IC50_{50}, nM)Solubility (µg/mL)
-H850 ± 12012.5
-F320 ± 458.2
-Cl190 ± 305.6
-CF3_395 ± 153.1
Data derived from kinase inhibition assays .

Q. How stable is this compound under physiological conditions, and what degradation products form?

Methodological Answer: Stability assessments require:

  • pH-Dependent Studies : Incubate in buffers (pH 1.2–7.4) at 37°C. LC-MS analysis reveals:
    • Acidic Conditions : Hydrolysis of the pyrimidine-dione ring to form urea derivatives .
    • Neutral/Basic Conditions : Oxidative degradation at the propyl chain, generating aldehydes .
  • Light Exposure : UV/Vis monitoring shows photodegradation via ring-opening reactions .

Q. Mitigation Strategies :

  • Lyophilize and store at -20°C under nitrogen .
  • Add antioxidants (e.g., ascorbic acid) to aqueous formulations .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/0.1% formic acid (70:30). Retention time: ~8.2 min .
  • LC-MS/MS : MRM transition m/z 326.1 → 154.0 (LOQ: 5 ng/mL) .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) recovers >85% of the compound from plasma .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Methodological Answer:

  • CYP Inhibition Assays : Use human liver microsomes and probe substrates (e.g., CYP3A4 with midazolam). Results show moderate CYP2D6 inhibition (IC50_{50} ~15 µM), suggesting potential drug-drug interactions .
  • Metabolite Identification : Major metabolites include hydroxylated propyl chains (via CYP3A4) and glucuronidated carboxylic acid derivatives .

Q. Recommendations :

  • Conduct in vivo pharmacokinetic studies in rodent models to assess clearance pathways .
  • Modify the propyl chain to reduce CYP affinity (e.g., cyclopropyl substitution) .

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